CD666 CD666 Selective agonist for retinoic acid receptor-γ (RARγ); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006427
InChI: InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+
SMILES: CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol

CD666

CAS No.:

VCID: VC0006427

Molecular Formula: C24H28O3

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

CD666 -

Description

CD666 is a chemical compound with the molecular formula C24H28O3, as identified by PubChem with the CID 10090192 . It is recognized as a RARγ-selective agonist, which suggests its potential role in influencing retinoic acid receptor gamma (RARγ) pathways. These receptors are crucial in various biological processes, including cell differentiation and proliferation.

Biological Activities and Research Findings

Structure-based modeling studies have been conducted to understand the enantiomer selectivity of CD666, comparing it with other compounds like BMS184394 and BMS270394 . These studies help in designing more effective ligands for RARγ.

Potential Applications and Future Research Directions

Given its specificity for RARγ, CD666 could be explored for therapeutic applications where modulation of retinoic acid receptors is beneficial. This includes potential roles in dermatology, oncology, and possibly in the treatment of diseases related to cell differentiation and proliferation.

Future research should focus on elucidating the precise mechanisms of action of CD666, its efficacy in preclinical models, and its safety profile. Additionally, exploring its potential synergies with other therapeutic agents could provide insights into novel treatment strategies.

Product Name CD666
Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
IUPAC Name 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid
Standard InChI InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+
Standard InChIKey QCSYBKHFYYISTQ-KPKJPENVSA-N
Isomeric SMILES CC1(CCC(C2=C1C=CC(=C2)C(/C=C/C3=CC=C(C=C3)C(=O)O)O)(C)C)C
SMILES CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C
Canonical SMILES CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C
Synonyms 4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic                              acid
PubChem Compound 10090192
Last Modified Jul 15 2023

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